molecular formula C13H20O4S2 B14666104 Dibutyl (1,3-dithietan-2-ylidene)propanedioate CAS No. 51007-92-2

Dibutyl (1,3-dithietan-2-ylidene)propanedioate

Katalognummer: B14666104
CAS-Nummer: 51007-92-2
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: AJKZUWFRJZRJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutyl (1,3-dithietan-2-ylidene)propanedioate is an organic compound with the molecular formula C12H18O4S2 It is a derivative of propanedioic acid and contains a 1,3-dithietane ring, which is a four-membered ring with two sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl (1,3-dithietan-2-ylidene)propanedioate typically involves the reaction of dibutyl malonate with a suitable sulfur-containing reagent. One common method is the reaction of dibutyl malonate with 1,3-propanedithiol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a dithioketal intermediate, which is then cyclized to form the 1,3-dithietane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl (1,3-dithietan-2-ylidene)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted dithietane derivatives

Wissenschaftliche Forschungsanwendungen

Dibutyl (1,3-dithietan-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions with other biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with sulfur-containing functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of Dibutyl (1,3-dithietan-2-ylidene)propanedioate involves its interaction with various molecular targets and pathways. The presence of the 1,3-dithietane ring allows the compound to act as a nucleophile or electrophile in different chemical reactions. This versatility enables it to participate in a wide range of biochemical processes, including enzyme inhibition and protein modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diisopropyl 1,3-dithiolane-2-ylidenemalonate
  • Diisopropyl 2-(1,3-dithiolan-2-ylidene)propanedioate
  • Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester

Uniqueness

Dibutyl (1,3-dithietan-2-ylidene)propanedioate is unique due to the presence of the 1,3-dithietane ring, which imparts distinct chemical and physical properties. This ring structure is less common compared to the more frequently encountered 1,3-dithiolane ring, making this compound a valuable compound for exploring new chemical reactivity and applications.

Eigenschaften

CAS-Nummer

51007-92-2

Molekularformel

C13H20O4S2

Molekulargewicht

304.4 g/mol

IUPAC-Name

dibutyl 2-(1,3-dithietan-2-ylidene)propanedioate

InChI

InChI=1S/C13H20O4S2/c1-3-5-7-16-11(14)10(13-18-9-19-13)12(15)17-8-6-4-2/h3-9H2,1-2H3

InChI-Schlüssel

AJKZUWFRJZRJAP-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C(=C1SCS1)C(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.